molecular formula C13H7N3O B12988134 6-(4-Cyanophenoxy)nicotinonitrile

6-(4-Cyanophenoxy)nicotinonitrile

Cat. No.: B12988134
M. Wt: 221.21 g/mol
InChI Key: CZQSKZFVDOVJND-UHFFFAOYSA-N
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Description

6-(4-Cyanophenoxy)nicotinonitrile is an organic compound with the molecular formula C13H7N3O It is a derivative of nicotinonitrile, characterized by the presence of a cyanophenoxy group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenoxy)nicotinonitrile typically involves the reaction of 4-cyanophenol with 6-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Cyanophenoxy)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Cyanophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor for treating leukemia.

    Milrinone: Another nicotinonitrile derivative used as a cardiotonic agent.

    Neratinib: A nicotinonitrile derivative used as an epidermal growth factor receptor (EGFR) inhibitor for treating breast cancer.

Uniqueness

6-(4-Cyanophenoxy)nicotinonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyanophenoxy group differentiates it from other nicotinonitrile derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

6-(4-cyanophenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(8-15)9-16-13/h1-6,9H

InChI Key

CZQSKZFVDOVJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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